molecular formula C9H9N3O2S B3161723 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 872696-13-4

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Cat. No.: B3161723
CAS No.: 872696-13-4
M. Wt: 223.25 g/mol
InChI Key: PUZHURASRHZHGT-UHFFFAOYSA-N
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Description

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS 872696-13-4) is a heterocyclic compound featuring a fused benzothiazole-dioxane core with a hydrazine substituent at the 2-position. Its molecular formula is C₉H₉N₃O₂S, with a molecular weight of 223.25 g/mol. The compound’s structure combines electron-rich aromatic systems (dioxane and benzothiazole) with a reactive hydrazine group, making it a versatile intermediate in medicinal and materials chemistry .

Synthesis: The compound is synthesized via condensation reactions involving thiosemicarbazide and benzodioxine derivatives under sodium acetate catalysis, as described in protocols for analogous benzodioxine-based thiadiazole systems . Commercial suppliers, such as Shanghai Yuanye Bio-Technology, offer the compound in varying purities (e.g., 95%) and quantities (e.g., 100 mg for ~¥1930) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-12-9-11-5-3-6-7(4-8(5)15-9)14-2-1-13-6/h3-4H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZHURASRHZHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201698
Record name 2-Hydrazinyl-6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872696-13-4
Record name 2-Hydrazinyl-6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872696-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole typically involves multiple steps starting from readily available starting materials. . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazino group.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.

Scientific Research Applications

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole involves its interaction with various molecular targets and pathways. The hydrazino group can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The benzothiazole core may also contribute to the compound’s biological activity by interacting with specific enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with three analogs:

6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (CAS 313223-82-4)

  • Structure : Replaces the hydrazine group with an amine (-NH₂).
  • Molecular Formula : C₉H₈N₂O₂S.
  • Molecular Weight : 208.24 g/mol.
  • Key Differences :
    • The absence of the hydrazine moiety reduces nucleophilic reactivity, limiting its utility in condensation or cyclization reactions.
    • Commercially available at lower prices (e.g., 1 g for $380), reflecting simpler synthesis and stability .

1-Oxo-6,7-dihydro-1λ⁵-[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole (CAS 62089-18-3)

  • Structure : Replaces the benzothiazole sulfur with an oxygen and introduces an oxadiazole ring.
  • Molecular Formula : C₈H₆N₂O₄.
  • Molecular Weight : 194.14 g/mol.
  • Lower molecular weight and altered heteroatom arrangement may reduce bioactivity compared to sulfur-containing analogs .

Imidazo[2,1-c][1,2,4]triazin-6(7H)-one Derivatives (e.g., 7,7-diphenyl variants)

  • Structure: Fused imidazo-triazinone systems synthesized from hydrazinyl precursors.
  • Key Differences: Exhibit broad antifungal and antibacterial activities (e.g., against Candida albicans and Staphylococcus aureus), attributed to the triazinone moiety’s ability to disrupt microbial cell membranes . Unlike 2-hydrazino-6,7-dihydro[1,4]dioxino-benzothiazole, these derivatives lack the dioxane ring, reducing solubility in polar solvents .

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Properties Biological Activity
2-Hydrazino-6,7-dihydro[1,4]dioxino-benzothiazole C₉H₉N₃O₂S 223.25 Hydrazine Intermediate for heterocyclic synthesis Not reported in evidence
6,7-Dihydro[1,4]dioxino-benzothiazol-2-amine C₉H₈N₂O₂S 208.24 Amine Stable precursor for drug discovery Not reported in evidence
1-Oxo-6,7-dihydro-benzoxadiazole C₈H₆N₂O₄ 194.14 Oxadiazole, Dioxane Materials science (e.g., fluorophores) Not reported in evidence
Imidazo-triazinone derivatives Variable ~300–350 Triazinone, Imidazole Antimicrobial agents Antifungal, antibacterial

Research Findings and Implications

  • Commercial Viability : Higher cost compared to amine analogs (e.g., $380/g vs. $188/250 mg) reflects synthetic complexity and niche applications .

Biological Activity

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS No. 872696-13-4) is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C9H9N3O2S
  • Molecular Weight : 223.25 g/mol
  • Structure : The compound features a hydrazino group attached to a dioxin and benzothiazole moiety, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial activity. A study evaluated various benzothiazole derivatives against common pathogens:

Pathogen Activity (mg/ml) Standard
Staphylococcus aureus50Ampicillin
Escherichia coli50Ampicillin
Candida tropicalis50Clotrimazole

The presence of electron-withdrawing groups (e.g., NO₂) in the structure enhances the antimicrobial properties of these compounds. The hydrazino group may also play a crucial role in the observed activities by influencing the electronic properties of the molecule .

Other Biological Activities

Hydrazones and their derivatives are known for a wide range of biological activities beyond antimicrobial effects. These include:

  • Anticancer
  • Antiviral
  • Anti-inflammatory
  • Anticonvulsant

A review highlighted that hydrazones possess diverse pharmacological properties due to their structural characteristics . The unique reactivity of the hydrazino group allows for interactions with various biological targets.

Case Studies and Research Findings

Several studies have synthesized and evaluated derivatives of benzothiazoles and hydrazones:

  • A study synthesized five new benzothiazole derivatives and tested them against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida tropicalis. The results indicated moderate to potent antimicrobial activity .
  • Another research effort focused on hydrazone derivatives demonstrated significant antiviral activity against hepatitis A virus with EC50 values as low as 0.21 µM .

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing and characterizing 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole?

  • Synthesis Steps :

  • Condensation : Reacting a benzothiazole precursor (e.g., 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole) with hydrazine derivatives under reflux in ethanol or DMF. Temperature control (60–80°C) and pH adjustment (pH 6–8) are critical to avoid side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product.
    • Characterization :
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1 \text{H}-NMR (e.g., hydrazine NH2_2 protons at δ 4.2–5.0 ppm) and 13C^{13} \text{C}-NMR (C=N resonance at ~160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 293.0824) .

Q. How does the hydrazine substituent influence the compound’s chemical reactivity?

  • Nucleophilic Reactions : The hydrazine group (-NH-NH2_2) acts as a strong nucleophile, enabling condensation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. Reaction kinetics can be monitored via UV-Vis spectroscopy at 300–400 nm .
  • Redox Activity : The hydrazine moiety undergoes oxidation to diazenium intermediates under acidic conditions, detectable via cyclic voltammetry (oxidation peak at +0.8 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50} values for this compound across cancer cell lines?

  • Key Variables :

  • Assay Conditions : Discrepancies may arise from incubation time (48 vs. 72 hours), serum concentration (5% vs. 10% FBS), or cell passage number.
  • Data Normalization : Use internal controls (e.g., cisplatin) and standardized MTT protocols .
    • Example Data :
Cell LineIC50_{50} (µM)Study Conditions (FBS %, Incubation)Reference
MCF-7 (Breast)15 ± 210% FBS, 72 hrs
A549 (Lung)12 ± 15% FBS, 48 hrs

Q. What computational strategies predict the binding affinity of this compound to EGFR tyrosine kinase?

  • QSAR Modeling : Use Genetic Function Approximation (GFA) to correlate molecular descriptors (e.g., logP, polar surface area) with inhibitory activity. A validated model for benzothiazole derivatives achieved R2=0.9459R^2 = 0.9459, Q2=0.8947Q^2 = 0.8947 .
  • Molecular Docking : AutoDock Vina simulations suggest the hydrazine group forms hydrogen bonds with EGFR’s Met793 (binding energy: −8.3 kcal/mol) .

Q. How do steric and electronic effects of the dioxane ring impact pharmacokinetics?

  • Absorption : The dioxane ring enhances solubility (cLogP ~1.8) but may reduce membrane permeability due to hydrogen bonding with the dioxane oxygen.
  • Metabolism : CYP3A4-mediated oxidation of the dioxane ring produces a diol metabolite (detectable via LC-MS/MS). Use hepatocyte microsomal assays to quantify metabolic stability .

Q. What methodologies identify degradation products under oxidative stress?

  • Forced Degradation : Expose the compound to 3% H2_2O2_2 at 40°C for 24 hours. Monitor via UPLC-PDA:

  • Major Degradant : Hydrazine oxidation product (retention time 8.2 min, λmax_{\text{max}} 254 nm).
    • Structural Elucidation : LC-HRMS/MS fragmentation reveals a cleavage at the C-N bond of the hydrazine group (m/z 152.0481 → 108.0321) .

Methodological Recommendations

  • Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction yield. For example, a central composite design for temperature (60–100°C) and molar ratio (1:1–1:3) can identify ideal conditions .
  • Data Conflict Resolution : Use meta-analysis tools (e.g., RevMan) to harmonize IC50_{50} data across studies, adjusting for covariates like cell viability assay type .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
Reactant of Route 2
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

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